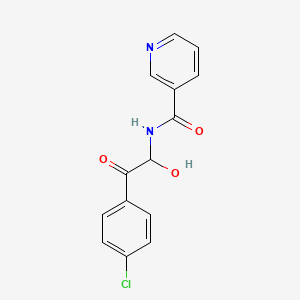
4-Chlorophenylglyoxal nicotinamido-hemiacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenylglyoxal nicotinamido-hemiacetal is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hemiacetal functional group, along with the nicotinamido moiety, makes it a unique candidate for studying chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylglyoxal nicotinamido-hemiacetal typically involves multiple steps:
Formation of 4-Chlorophenylglyoxal: This can be achieved by the oxidation of 4-chlorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide.
Nicotinamide Addition: The glyoxal intermediate is then reacted with nicotinamide under acidic conditions to form the hemiacetal. This step often requires a catalyst, such as hydrochloric acid, to facilitate the nucleophilic addition of nicotinamide to the glyoxal.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hemiacetal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the hemiacetal, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chlorophenylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the nicotinamido moiety.
Pathways Involved: The compound may influence redox reactions, signal transduction pathways, and metabolic processes through its ability to form reactive intermediates and bind to specific sites on target molecules.
Comparison with Similar Compounds
4-Chlorobenzaldehyde: Shares the aromatic chlorine but lacks the glyoxal and nicotinamido groups.
Nicotinamide: Contains the nicotinamido moiety but lacks the aromatic and hemiacetal components.
Phenylglyoxal: Contains the glyoxal group but lacks the chlorine and nicotinamido groups.
Uniqueness: 4-Chlorophenylglyoxal nicotinamido-hemiacetal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aromatic chlorine and the nicotinamido-hemiacetal structure allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
42069-27-2 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-5-3-9(4-6-11)12(18)14(20)17-13(19)10-2-1-7-16-8-10/h1-8,14,20H,(H,17,19) |
InChI Key |
OBYBRTPQAJQHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















